2-Cyclopentylpropan-1-amine
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Overview
Description
2-Cyclopentylpropan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloalkylamine, characterized by a cyclopentane ring attached to a propan-1-amine group
Mechanism of Action
Target of Action
It’s known that primary amines, such as 2-cyclopentylpropan-1-amine, are ubiquitous in biological systems and play crucial roles in numerous important processes including neurotransmission and cell signaling .
Mode of Action
Primary amines can interact with various proteins and enzymes, potentially altering their function . These interactions can be transient or permanent, identical or heterogeneous, and specific or nonspecific
Biochemical Pathways
Metabolomics studies suggest that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . Therefore, it’s plausible that this compound could influence major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
The compound is known to be a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Given its potential interactions with various proteins and enzymes, it’s plausible that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and salinity can affect the stability and activity of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpropan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with propionitrile, followed by hydrolysis. The reaction conditions include:
Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in anhydrous ether to form cyclopentylmagnesium bromide.
Reaction with Propionitrile: The cyclopentylmagnesium bromide is then reacted with propionitrile to form an intermediate imine.
Hydrolysis: The imine is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpropanone, while reduction could produce cyclopentylpropane.
Scientific Research Applications
2-Cyclopentylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the propan-1-amine group.
Propan-1-amine: Lacks the cyclopentane ring.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-Cyclopentylpropan-1-amine is unique due to its combination of a cyclopentane ring and a propan-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSHANQIVLFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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